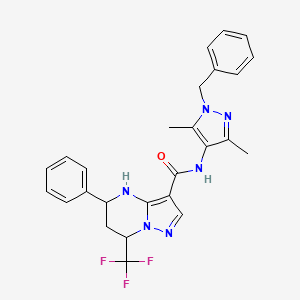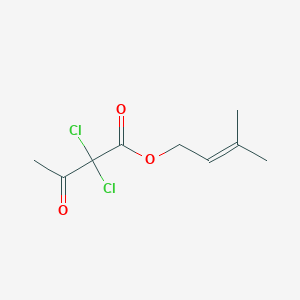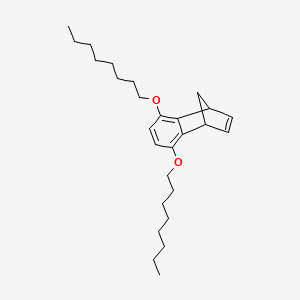![molecular formula C15H22N2O2 B12615057 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 917885-68-8](/img/structure/B12615057.png)
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with 2,2,6,6-tetramethylpiperidin-1-yl reagents. One common method starts with the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine involves its ability to act as a stable free radical. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its radical center, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: Another related compound, commonly used as a stable free radical in organic synthesis.
Uniqueness
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring with a stable radical group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
917885-68-8 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)8-6-9-15(3,4)17(14)19-13(18)12-7-5-10-16-11-12/h5,7,10-11H,6,8-9H2,1-4H3 |
Clé InChI |
MFYVKCRJVPNIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1OC(=O)C2=CN=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)




![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)





![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
